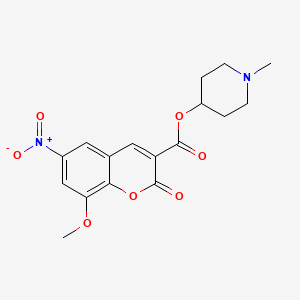
N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis(N,N-dimethylurea)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis(N,N-dimethylurea), commonly known as DMDU, is a chemical compound that has gained significant scientific research attention due to its potential applications in various fields. This compound is a urea derivative and is synthesized through a specific method.
Mécanisme D'action
The mechanism of action of DMDU is not fully understood. However, studies have shown that DMDU can increase the activity of enzymes involved in plant growth and stress tolerance. In addition, DMDU has been shown to inhibit the activity of certain enzymes involved in tumor growth and inflammation.
Biochemical and Physiological Effects:
DMDU has been shown to have various biochemical and physiological effects. In plants, DMDU can increase photosynthesis, enhance nutrient uptake, and improve stress tolerance. In animals, DMDU has been shown to have anti-tumor and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
DMDU has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, DMDU can be toxic at high concentrations and requires proper handling and disposal.
Orientations Futures
There are several future directions for DMDU research. In agriculture, further studies are needed to determine the optimal application rate and timing for DMDU to maximize plant growth and yield. In medicine, further studies are needed to determine the potential anti-tumor and anti-inflammatory mechanisms of DMDU. Additionally, further studies are needed to explore the potential applications of DMDU in the synthesis of various organic compounds.
Conclusion:
In conclusion, DMDU is a urea derivative that has gained significant scientific research attention due to its potential applications in various fields. It is synthesized through a two-step reaction process and has been extensively studied for its potential applications in agriculture, medicine, and organic synthesis. While the mechanism of action of DMDU is not fully understood, it has been shown to have various biochemical and physiological effects. Further research is needed to fully understand the potential applications of DMDU in various fields.
Méthodes De Synthèse
DMDU is synthesized through a two-step reaction process. The first step involves the reaction of 1,3-dimethyl-2-imidazolidinone with phosgene to form 1,3-dimethyl-2-isocyanatoimidazolidine. The second step involves the reaction of 1,3-dimethyl-2-isocyanatoimidazolidine with N,N-dimethylurea to form DMDU.
Applications De Recherche Scientifique
DMDU has been extensively studied for its potential applications in various fields. In agriculture, DMDU has been shown to increase plant growth and yield, improve stress tolerance, and enhance nutrient uptake. In medicine, DMDU has been studied for its potential anti-tumor and anti-inflammatory properties. DMDU has also been studied for its potential applications in the synthesis of various organic compounds.
Propriétés
IUPAC Name |
3-[5-(dimethylcarbamoylamino)-1,3-dimethyl-2-oxoimidazolidin-4-yl]-1,1-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N6O3/c1-14(2)9(18)12-7-8(13-10(19)15(3)4)17(6)11(20)16(7)5/h7-8H,1-6H3,(H,12,18)(H,13,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLMZDUZFLVWRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(N(C1=O)C)NC(=O)N(C)C)NC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-chlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide](/img/structure/B5136902.png)
![N-(4-fluorophenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B5136909.png)
![N-formyl-N-mesityl-3-methylspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxamide](/img/structure/B5136915.png)

![5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-2-pyridinamine](/img/structure/B5136925.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide](/img/structure/B5136929.png)

![N-[4-(4-chlorophenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5136977.png)
![N-(2,3-dimethylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5136978.png)


![2-phenoxyethyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5137001.png)

![N-[2-(benzylthio)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5137010.png)
